Cas no 634566-48-6 (7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

7-Chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromenopyrrole core functionalized with chloro, fluorophenyl, and thiazolyl substituents. Its structural complexity confers potential utility in pharmaceutical and materials research, particularly due to the presence of electron-withdrawing groups that may enhance reactivity or binding affinity. The compound's fused ring system and diverse functional groups suggest applications in drug discovery, such as kinase inhibition or antimicrobial activity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for developing novel bioactive molecules. Analytical characterization is supported by its distinct molecular framework, ensuring precise identification in research settings.
7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione structure
634566-48-6 structure
Product Name:7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
CAS No:634566-48-6
MF:C20H10ClFN2O3S
MW:412.821405887604
CID:6408356
PubChem ID:4211796
Update Time:2025-05-27

7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
    • Z336090496
    • AKOS016112557
    • F3226-2415
    • 7-chloro-1-(2-fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
    • 634566-48-6
    • AKOS002224233
    • 7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
    • [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 7-chloro-1-(2-fluorophenyl)-1,2-dihydro-2-(2-thiazolyl)-
    • Inchi: 1S/C20H10ClFN2O3S/c21-10-5-6-14-12(9-10)17(25)15-16(11-3-1-2-4-13(11)22)24(19(26)18(15)27-14)20-23-7-8-28-20/h1-9,16H
    • InChI Key: XYYZBQRCYFJMPW-UHFFFAOYSA-N
    • SMILES: N1(C2=NC=CS2)C(C2=CC=CC=C2F)C2C(=O)C3=CC(Cl)=CC=C3OC=2C1=O

Computed Properties

  • Exact Mass: 412.0084692g/mol
  • Monoisotopic Mass: 412.0084692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 720
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 87.7Ų

7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>

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Additional information on 7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

Recent Advances in the Study of 7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione (CAS: 634566-48-6)

The compound 7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione (CAS: 634566-48-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by a chromeno[2,3-c]pyrrole-3,9-dione core, exhibits promising biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. Recent studies have explored its synthesis, mechanism of action, and pharmacological properties, positioning it as a candidate for further drug development.

One of the key areas of research has focused on the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione exhibits selective inhibition against specific kinase targets, such as JAK2 and FLT3, which are associated with hematological malignancies. These findings suggest its potential as a therapeutic agent for conditions like myeloproliferative neoplasms and acute myeloid leukemia.

In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's anti-inflammatory potential. Studies using animal models of inflammation have shown that it can effectively reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating key signaling pathways like NF-κB. This dual functionality—targeting both kinases and inflammatory mediators—makes it a versatile candidate for multifactorial diseases where inflammation and aberrant kinase activity coexist.

The synthetic route for 7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione has also been optimized in recent work, with researchers reporting improved yields and scalability. Key steps include the condensation of 2-fluorophenylhydrazine with a thiazole-containing precursor, followed by cyclization to form the chromeno[2,3-c]pyrrole-3,9-dione scaffold. These advancements in synthesis are critical for enabling larger-scale production and further preclinical evaluation.

Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that it has moderate bioavailability and requires formulation optimization to enhance its solubility and stability. Additionally, detailed toxicological assessments are needed to ensure its safety profile. Ongoing research aims to address these limitations through structural modifications and the development of prodrug strategies.

In conclusion, 7-chloro-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted biological activities, coupled with recent synthetic advancements, underscore its potential as a therapeutic agent. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic properties, and evaluating its efficacy in advanced disease models. These efforts will be pivotal in determining its viability as a clinical candidate.

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